![molecular formula C17H16N2O4 B14018681 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B14018681.png)
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, attached to a benzene ring substituted with ethoxy and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and ultrasound or microwave-assisted reactions . These methods not only improve the yield but also reduce the reaction times and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenylpyrazoles and pyrazole derivatives, such as:
Uniqueness
What sets 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and phenoxy groups, along with hydroxyl groups, makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C17H16N2O4 |
|---|---|
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-12-4-6-13(7-5-12)23-16-10-18-19-17(16)14-8-3-11(20)9-15(14)21/h3-10,20-21H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
USJYABGQENIJOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


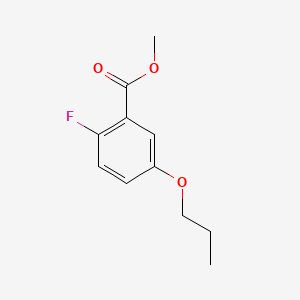

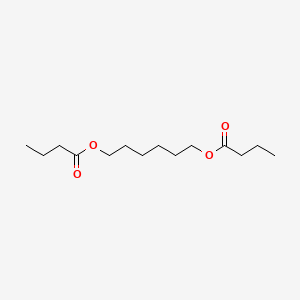
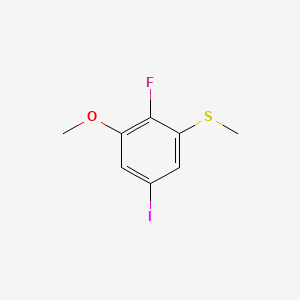
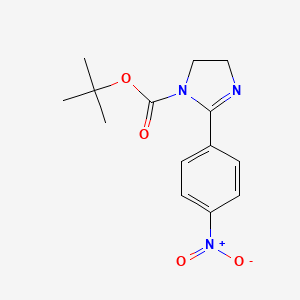

![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
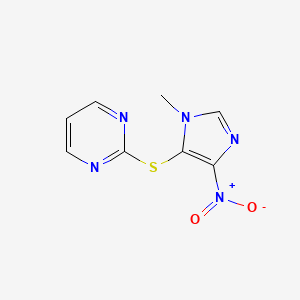
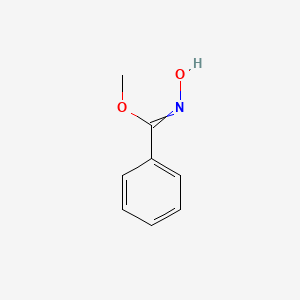
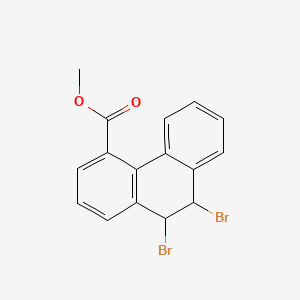
![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
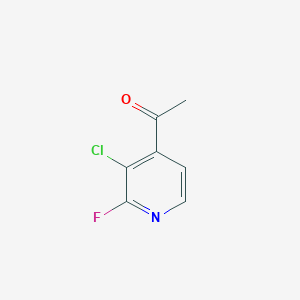

![(2R)-2-[[(Tert-butoxy)carbonyl]amino]-4-(pyridin-3-YL)butanoic acid](/img/structure/B14018679.png)
